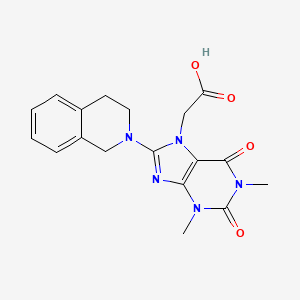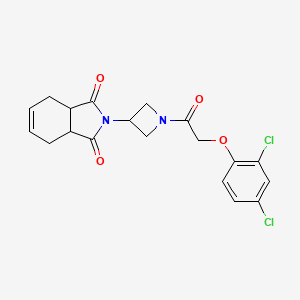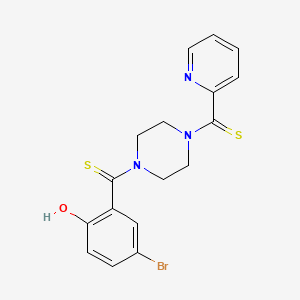![molecular formula C19H29NO2S B2446574 1-[(4-Cyclohexylphenyl)sulfonyl]-3,5-dimethylpiperidine CAS No. 496015-09-9](/img/structure/B2446574.png)
1-[(4-Cyclohexylphenyl)sulfonyl]-3,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(4-Cyclohexylphenyl)sulfonyl]-3,5-dimethylpiperidine, also known as CSP or CSP-1103, is a chemical compound that has been the subject of extensive research in recent years. This compound belongs to the class of piperidine derivatives and has shown promising results in various scientific research applications.
Scientific Research Applications
Metal- and Photocatalytic Approaches for C–S Bond Functionalization
Sulfones have been extensively studied in organic synthesis due to their exceptional versatility. Notably, since 2005, researchers have demonstrated that sulfones can participate in Pd-catalyzed Suzuki–Miyaura type reactions. Recent advances in catalytic desulfitative functionalizations have opened up exciting possibilities. Specifically, sulfone derivatives serve as substrates for catalytic C–C and C–X bond construction. Mechanistic insights play a crucial role in understanding these transformations .
Supramolecular Chemistry and Host–Guest Interactions
The sulfone moiety in 1-[(4-Cyclohexylphenyl)sulfonyl]-3,5-dimethylpiperidine derivatives can participate in host–guest interactions. Researchers explore their inclusion in supramolecular assemblies, such as cyclodextrin complexes or metal-organic frameworks. These systems have applications in drug delivery, sensing, and separation processes.
properties
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2S/c1-15-12-16(2)14-20(13-15)23(21,22)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h8-11,15-17H,3-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRXUDBZTAXAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Cyclohexylphenyl)sulfonyl]-3,5-dimethylpiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B2446496.png)
![N-(3-cyanophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2446499.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2446500.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2446505.png)
![Methyl 2-[({5-[2-(4-chloroanilino)vinyl]-4-cyano-3-isothiazolyl}sulfanyl)methyl]benzenecarboxylate](/img/structure/B2446507.png)

![N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2446509.png)


![Tert-butyl N-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B2446514.png)